molecular formula C19H23NO2 B11835111 N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11835111
M. Wt: 297.4 g/mol
InChI Key: CAAFZZKSEUMHAY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxybenzyl group attached to a tetrahydronaphthalen-1-amine structure. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable naphthalene derivative. One common method includes the use of microwave heating to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The tetrahydronaphthalen-1-amine structure can interact with various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
  • N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide

Uniqueness

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

InChI

InChI=1S/C19H23NO2/c1-21-16-10-9-15(18(12-16)22-2)13-19(20)11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13,20H2,1-2H3

InChI Key

CAAFZZKSEUMHAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2(CCCC3=CC=CC=C32)N)OC

Origin of Product

United States

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